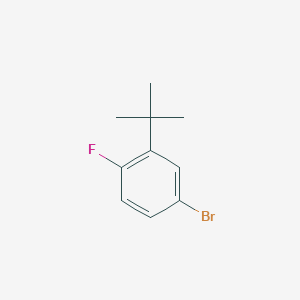
4-Bromo-2-(tert-butyl)-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(tert-butyl)-1-fluorobenzene is an organic compound with the molecular formula C10H12BrF. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are substituted with a tert-butyl group and a bromine atom, respectively, and the hydrogen atom at position 1 is substituted with a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-1-fluorobenzene typically involves the bromination and fluorination of tert-butylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where tert-butylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-tert-butylbenzene is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(tert-butyl)-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Products include 4-methoxy-2-(tert-butyl)-1-fluorobenzene.
Oxidation: Products include 4-bromo-2-(tert-butyl)-1-fluorobenzoic acid.
Reduction: Products include 2-(tert-butyl)-1-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(tert-butyl)-1-fluorobenzene has several applications in scientific research:
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(tert-butyl)-1-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecules. The presence of the bromine and fluorine atoms enhances the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-2-(tert-Butyl)oxazolo[4,5-c]pyridin
- 4-Brom-2,6-di-tert-butylphenol
- 4-Brom-2-tert-butylanilin
Einzigartigkeit
4-Brom-2-(tert-Butyl)-1-fluorbenzol ist einzigartig durch das Vorhandensein von sowohl Brom- als auch Fluoratomen am Benzolring, die ihm besondere elektronische und sterische Eigenschaften verleihen. Diese Kombination von Substituenten ermöglicht spezifische Reaktivitätsmuster und Interaktionen, die bei ähnlichen Verbindungen nicht beobachtet werden .
Eigenschaften
Molekularformel |
C10H12BrF |
|---|---|
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
4-bromo-2-tert-butyl-1-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 |
InChI-Schlüssel |
RVQBJTCDBIAONK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


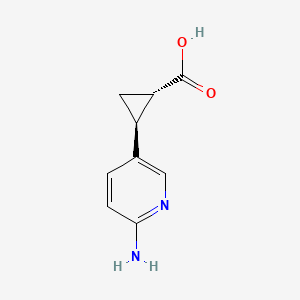
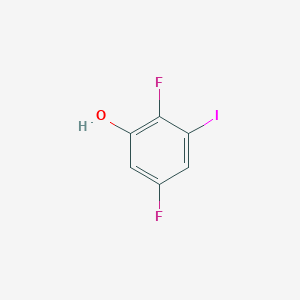
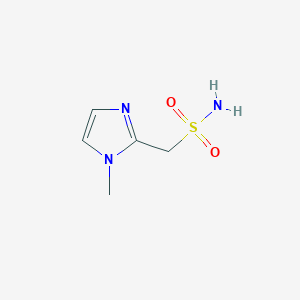
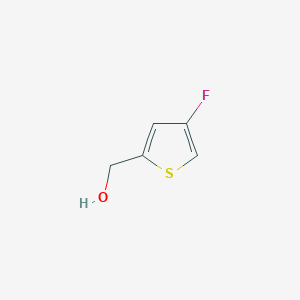
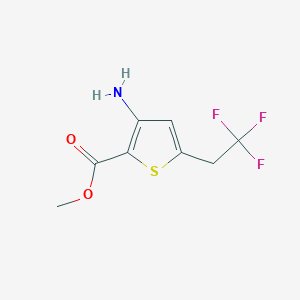
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
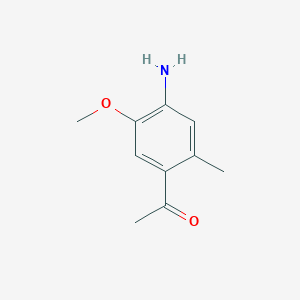
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
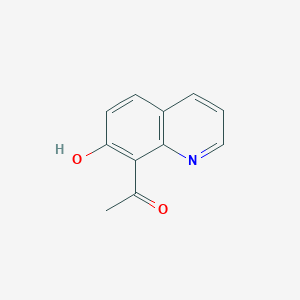
![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)
